2-(4-Bromophenyl)-1-(2-methoxyethyl)-1H-imidazole
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Overview
Description
2-(4-Bromophenyl)-1-(2-methoxyethyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of the bromophenyl and methoxyethyl groups in the structure of this compound imparts unique chemical and physical properties, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-(2-methoxyethyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromoaniline and 2-methoxyethylamine.
Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving the starting materials and a suitable catalyst, such as a Lewis acid.
Substitution Reaction: The bromophenyl group is introduced through a substitution reaction, where the bromine atom replaces a hydrogen atom on the phenyl ring.
Final Product: The final product, this compound, is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Using batch reactors for the controlled addition of reagents and catalysts.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
Purification Techniques: Utilizing advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1-(2-methoxyethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Reagents like sodium hydroxide and various organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives such as imidazole oxides.
Reduction Products: Reduced forms like phenyl derivatives.
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
2-(4-Bromophenyl)-1-(2-methoxyethyl)-1H-imidazole has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: Used as a probe to study enzyme interactions and receptor binding.
Material Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Agriculture: Explored for its potential as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-(2-methoxyethyl)-1H-imidazole involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, inhibiting their activity or altering their function.
Pathways Involved: It may affect various biochemical pathways, leading to the desired therapeutic or biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-imidazole: Lacks the bromine and methoxyethyl groups, resulting in different chemical properties and biological activities.
2-(4-Chlorophenyl)-1-(2-methoxyethyl)-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.
2-(4-Bromophenyl)-1H-imidazole: Lacks the methoxyethyl group, affecting its solubility and interaction with biological targets.
Uniqueness
2-(4-Bromophenyl)-1-(2-methoxyethyl)-1H-imidazole is unique due to the presence of both the bromophenyl and methoxyethyl groups, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(2-methoxyethyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-16-9-8-15-7-6-14-12(15)10-2-4-11(13)5-3-10/h2-7H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQPMUPPCYISMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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